molecular formula C7H4Br2N2 B1434594 5,7-Dibromoimidazo[1,5-a]pyridine CAS No. 1427358-09-5

5,7-Dibromoimidazo[1,5-a]pyridine

Cat. No.: B1434594
CAS No.: 1427358-09-5
M. Wt: 275.93 g/mol
InChI Key: ARKLZBXBOGURCZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromoimidazo[1,5-a]pyridine typically involves the bromination of imidazo[1,5-a]pyridine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions similar to those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced brominating agents and controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromoimidazo[1,5-a]pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the substituents introduced. For example, substitution with sodium azide can yield azido derivatives, while reaction with amines can produce amino derivatives .

Properties

IUPAC Name

5,7-dibromoimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-1-6-3-10-4-11(6)7(9)2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKLZBXBOGURCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N2C1=CN=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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